Clopidogrel carboxylic acid (Clopidogrel-acid), also known as SR26334, is the major inactive metabolite of the antiplatelet prodrug clopidogrel. [] It is formed primarily through the hydrolysis of clopidogrel by carboxylesterase 1 (CES1) in the liver. [, , ] While Clopidogrel-acid lacks antiplatelet activity, its formation significantly impacts the pharmacokinetics and pharmacodynamics of clopidogrel, influencing the availability of the parent drug for conversion into the active thiol metabolite. [, , , , ] As such, understanding its formation and disposition is crucial for optimizing clopidogrel therapy.
Clopidogrel Metabolite II, also known as the active metabolite of clopidogrel, is a significant compound in pharmacology, particularly in the context of antiplatelet therapy. Clopidogrel itself is a prodrug that requires metabolic activation to exert its therapeutic effects. The primary function of Clopidogrel Metabolite II is to inhibit platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events such as myocardial infarction and stroke. This compound is classified as a synthetic organic compound and acts specifically on the P2Y12 receptor, an important target in platelet activation pathways.
Clopidogrel is derived from a class of medications known as thienopyridines. It is synthesized through various chemical processes and is administered orally. The active metabolite is produced primarily in the liver through biotransformation involving cytochrome P450 enzymes, particularly CYP2C19, CYP1A2, and CYP2B6. The compound falls under the classification of antiplatelet agents and is recognized for its role in preventing cardiovascular diseases.
The synthesis of Clopidogrel Metabolite II involves several steps:
The process is complex and requires precise control over reaction conditions to ensure the formation of the desired stereoisomer, which is responsible for the antiplatelet effect.
Clopidogrel Metabolite II has the molecular formula and can be represented structurally as follows:
The primary chemical reaction involving Clopidogrel Metabolite II is its irreversible binding to the P2Y12 receptor on platelets. This interaction leads to:
These reactions are critical for its therapeutic efficacy in preventing thromboembolic events.
The mechanism by which Clopidogrel Metabolite II exerts its effects involves several key steps:
This mechanism underscores the importance of genetic factors such as variations in cytochrome P450 enzymes that can affect individual responses to clopidogrel therapy.
These properties are crucial for understanding how the drug behaves in biological systems and its pharmacokinetics.
Clopidogrel Metabolite II is primarily used in clinical settings for:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: